2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride
CAS No.: 49704-71-4
Cat. No.: VC5133797
Molecular Formula: C8H8Cl2N2
Molecular Weight: 203.07
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 49704-71-4 |
|---|---|
| Molecular Formula | C8H8Cl2N2 |
| Molecular Weight | 203.07 |
| IUPAC Name | 2-amino-2-(4-chlorophenyl)acetonitrile;hydrochloride |
| Standard InChI | InChI=1S/C8H7ClN2.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8H,11H2;1H |
| Standard InChI Key | SVGCEBDJOXZLMJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(C#N)N)Cl.Cl |
Introduction
Synthetic Methodologies
Base Compound Synthesis
The parent compound, 2-amino-2-(4-chlorophenyl)acetonitrile, is synthesized via condensation reactions involving chlorobenzyl cyanide and nitroaromatic precursors. A one-pot method described in patent CN103172537A illustrates this approach :
Reaction Scheme:
Key Steps:
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Condensation: Conducted under basic conditions (50% NaOH) at 0–25°C.
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Reduction: Hydrazine hydrate reduces nitro groups to amines at 60–80°C, with iron trichloride as a catalyst.
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Workup: Acidification (acetic acid) and crystallization yield the final product.
Example Conditions:
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Solvent | Methanol | Ethanol |
| Temperature (Reduction) | 60–80°C | 60–80°C |
| Yield | 89.0% | 91.8% |
| Purity (HPLC) | 99.7% | 99.4% |
Chemical Reactivity and Derivatives
The compound’s functional groups enable diverse transformations:
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Nitrile reduction: Catalytic hydrogenation or LiAlH converts the nitrile to a primary amine () .
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Amino group reactions: Acylation or alkylation modifies the amine, enabling peptide coupling or quaternary salt formation.
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Aromatic substitution: The chlorophenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position.
Comparative Reactivity:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Reduction | 2-Amino-2-(4-chlorophenyl)ethylamine | |
| Oxidation | Nitroso or nitro derivatives | |
| Nucleophilic substitution | Hydroxyphenyl derivatives |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s scaffold is valuable for synthesizing bioactive molecules. For example:
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Antimicrobial agents: Structural analogs exhibit activity against Gram-positive bacteria and fungi .
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Kinase inhibitors: The nitrile group can coordinate with enzyme active sites, as seen in tyrosine kinase inhibitor prototypes.
Agrochemical Development
Chlorophenyl-containing compounds are prevalent in herbicides and pesticides. Functionalization of the amino group could yield novel agrochemicals with improved bioavailability.
Challenges and Future Directions
Current limitations include:
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Synthetic scalability: The one-pot method requires optimization for large-scale production to reduce solvent waste.
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Data gaps: Physical properties (e.g., melting point, solubility) of the hydrochloride salt remain uncharacterized in public datasets.
Recommended Research Priorities:
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Crystallography studies: X-ray analysis to resolve the hydrochloride’s solid-state structure.
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Biological profiling: Screen the hydrochloride for antimicrobial or anticancer activity.
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Process optimization: Develop greener catalysts (e.g., enzymatic) for nitrile reductions.
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